1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(6-7-17(12)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMYQXZXWZFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Cyclization to form the imidazo[1,2-b]pyrazole core
- Introduction of substituents (cyclopentyl, methyl)
- Conversion of the carboxyl or nitrile precursor at position 7 to the carboximidamide group
This approach is consistent with the synthetic routes used for related imidazo[1,2-b]pyrazole derivatives, where the key step is the formation of the bicyclic heterocycle followed by functional group transformations.
Preparation of the Carboximidamide Functional Group
The carboximidamide group (-C(=NH)NH2) at position 7 is commonly synthesized via:
- Conversion of a carboxylic acid or ester precursor to the corresponding amidine (carboximidamide)
- Transformation of a nitrile intermediate into the carboximidamide
From Carboxylic Acid or Ester
- Saponification of the ester group to the free acid is achieved by treatment with aqueous sodium hydroxide in methanol, yielding the acid intermediate.
- The acid is then converted to the carboximidamide via amidation reactions using reagents such as bis(pentafluorophenyl) carbonate (BPC) followed by treatment with ammonia or amine sources.
- This two-step process yields the carboximidamide with moderate to good yields (approx. 68% for acid formation and 74% for amidation).
From Nitrile Intermediate
- Metalation of the imidazo[1,2-b]pyrazole core at the 3-position using TMPMgCl·LiCl (1.5 equiv.) at low temperature (-20 °C) allows for formation of nitrile derivatives by subsequent reaction with electrophilic cyanide sources.
- The nitrile can then be converted to the carboximidamide by treatment with reagents such as hydroxylamine or amidine-forming agents, although specific protocols for this step in this compound are less documented.
Representative Synthetic Scheme Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Amino-1-cyclopentylpyrazole | Condensation with α-diketone or equivalent | Imidazo[1,2-b]pyrazole core | Variable | Core formation via cyclization |
| 2 | Imidazo[1,2-b]pyrazole ester derivative | Saponification with NaOH in MeOH | Free acid intermediate | ~68 | Ester hydrolysis |
| 3 | Free acid intermediate | Amidation with bis(pentafluorophenyl) carbonate + ammonia | Carboximidamide derivative | ~74 | Amidation to carboximidamide |
| 4 | Imidazo[1,2-b]pyrazole (alternative route) | Metalation with TMPMgCl·LiCl, cyanide electrophile | Nitrile intermediate | ~85 | Alternative nitrile route |
| 5 | Nitrile intermediate | Conversion to carboximidamide (e.g., hydroxylamine) | Target carboximidamide compound | Moderate | Less documented, requires optimization |
Research Findings and Notes
- The preparation methods emphasize mild conditions to preserve the bicyclic heterocyclic core and avoid side reactions.
- Use of coupling reagents like bis(pentafluorophenyl) carbonate improves amidation efficiency.
- Metalation and functionalization at specific positions on the imidazo[1,2-b]pyrazole scaffold allow for diverse substitutions, enabling the synthesis of analogues with potential biological activity.
- Yields vary depending on the exact substituents and reaction conditions but generally range from moderate to high (60–85%).
- The synthetic routes have been validated in antiviral and anti-inflammatory drug design studies, indicating robustness and reproducibility.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold formation | Cyclization of 5-amino-pyrazole derivatives |
| Cyclopentyl group introduction | Alkylation or use of cyclopentyl-substituted precursors |
| Methyl group introduction | Methyl-substituted pyrazole starting materials |
| Carboximidamide formation | Amidation of acid intermediate or conversion from nitrile |
| Common reagents | NaOH (saponification), BPC (coupling), TMPMgCl·LiCl (metalation) |
| Typical yields | 60–85% depending on step |
| Reaction conditions | Mild temperatures, inert atmosphere often required |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has diverse applications in scientific research. It is used in pharmaceutical drug discovery for its potential biological activity, materials science for its unique properties, and catalysis for its ability to facilitate chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of imidazo[1,2-b]pyrazole derivatives, which are frequently explored for their pharmacological and material science applications. Below is a detailed comparison with analogs reported in recent literature and patents.
Substituent Variations in the Imidazo[1,2-b]pyrazole Core
Compound A : 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7)
- Key Differences :
Compound B : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (EP 4,374,877 A2)
- Contains a trifluoromethyl furan substituent and a fluorophenyl group, introducing strong electron-withdrawing effects. Designed for kinase inhibition, unlike the carboximidamide derivatives .
Functional Group Modifications
Carboximidamide vs. Carbazole Derivatives
- Indolo[3,2-b]carbazole-based compounds (e.g., OLED materials) prioritize electron-donating nitrogen atoms and high thermal stability (Tg > 150°C). In contrast, imidazo[1,2-b]pyrazole carboximidamides focus on hydrogen-bonding interactions and moderate thermal stability (Tg ~80–100°C inferred from structural analogs) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- The cyclopentyl group in the target compound likely enhances target binding in hydrophobic pockets compared to smaller cycloalkyl analogs (e.g., Compound A) .
- The carboximidamide group distinguishes it from carboxamide derivatives (e.g., Compound B), offering stronger hydrogen-bond donor capacity for protein interactions .
- Further studies should explore solubility profiles and in vitro activity to validate these hypotheses.
Biological Activity
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₂H₁₄N₄
- Molecular Weight : 214.27 g/mol
- Structural Characteristics : The imidazo[1,2-b]pyrazole core is substituted with a cyclopentyl group and a methyl group, enhancing its solubility and bioavailability compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells .
- Receptor Modulation : It may act on receptors associated with inflammatory responses, potentially modulating cytokine production and immune cell activation .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
- IC₅₀ Values : The compound showed effective inhibition against breast cancer (MCF7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values ranging from 10.4 µM to 11.8 µM depending on the cell type .
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent by blocking key signaling pathways involved in inflammation:
- Mechanism : It inhibits the phosphorylation of p38 MAPK and reduces reactive oxygen species (ROS) production in activated platelets and neutrophils .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Methyl group at position 6 | Lower lipophilicity; less potent |
| 3-(Cyclopropylmethyl)-5-methylimidazo[1,2-b]pyrazole | Cyclopropylmethyl substitution at position 3 | Different activity profile; less studied |
| 1-Cyclopentyl-6-methylimidazo[1,2-b]pyrazole | Similar structure without carboximidamide | Enhanced solubility but limited activity data |
The unique cyclopentyl substitution combined with the carboximidamide functionality enhances both solubility and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Study on Kinase Inhibition : A study demonstrated that derivatives of imidazo-pyrazoles can effectively inhibit kinases involved in cancer progression. The presence of specific substituents on the imidazo-pyrazole scaffold was found to be crucial for enhancing activity against target kinases like Chk2 .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide?
Answer:
- Cyclocondensation : Utilize cyclocondensation of precursor amines with carbonyl-containing intermediates under acidic conditions, as demonstrated for structurally analogous imidazo[1,2-b]pyrazoles (e.g., ethyl 6-methylsulfanyl derivatives) .
- Functional group modification : Introduce the cyclopentyl group via nucleophilic substitution or catalytic coupling reactions. For carboximidamide formation, employ nitrile intermediates followed by controlled hydrolysis or amidination .
- Validation : Confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?
Answer:
- Experimental design : Conduct accelerated stability studies using a factorial design (pH 2–10, temperatures 25–60°C) over 14 days. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify breakdown products .
- Key parameters : Solubility in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (DMSO, ethanol) should be quantified to inform storage conditions .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Answer:
- Target selection : Prioritize assays based on structural analogs (e.g., imidazo[1,2-b]pyrazoles with reported antiproliferative or anti-inflammatory activity) .
- Methodology :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., trypsin-like serine proteases) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Variable modifications : Synthesize derivatives with substitutions at the cyclopentyl (e.g., cyclohexyl, aryl) and methyl groups (e.g., halogenated or bulky substituents). Carboximidamide can be replaced with ester or amide groups to probe electronic effects .
- Data analysis : Use multivariate regression models to correlate physicochemical properties (logP, polar surface area) with bioactivity data. Include molecular docking studies to predict binding modes to target proteins (e.g., kinases) .
Q. What experimental strategies mitigate contradictions in environmental fate data for imidazo[1,2-b]pyrazole derivatives?
Answer:
- Controlled degradation studies : Simulate environmental conditions (UV light, microbial consortia) to track abiotic/biotic transformation pathways. Compare results across replicate experiments to distinguish stochastic vs. systemic variability .
- Analytical harmonization : Standardize LC-MS/MS protocols (e.g., ionization: ESI+/-, collision energy 10–35 eV) to ensure consistent detection of degradation products across labs .
Q. How can advanced chromatographic techniques resolve co-eluting impurities during purification?
Answer:
- Method optimization : Apply a Box-Behnken design to optimize mobile phase composition (acetonitrile:water ratio), column temperature (25–40°C), and flow rate (1–2 mL/min). Use ultra-high-performance liquid chromatography (UHPLC) with a sub-2µm particle column for enhanced resolution .
- Case example : For carboximidamide analogs, a 70:30 acetonitrile/water isocratic elution at 1.5 mL/min achieved baseline separation of regioisomers in <10 minutes .
Q. What metabolic pathways are hypothesized for this compound based on its structural analogs?
Answer:
- Phase I metabolism : Predominant oxidation at the cyclopentyl moiety (cytochrome P450-mediated) and demethylation at the pyrazole ring, as observed in ethyl 6-methylsulfanyl derivatives .
- Phase II conjugation : Glucuronidation or sulfation of the carboximidamide group, confirmed via incubation with liver microsomes and UDP-glucuronic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
